
(R)-Hydroxychloroquine
Übersicht
Beschreibung
®-Hydroxychloroquine is a chiral derivative of chloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. The compound is known for its immunomodulatory and anti-inflammatory properties, making it a valuable therapeutic agent in various medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Hydroxychloroquine typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichloroquinoline.
Nucleophilic Substitution: The 4,7-dichloroquinoline undergoes nucleophilic substitution with 4-amino-1-methylbutylamine to form chloroquine.
Chiral Resolution: The racemic mixture of chloroquine is then subjected to chiral resolution to obtain the ®-enantiomer of hydroxychloroquine.
Industrial Production Methods: Industrial production of ®-Hydroxychloroquine involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process includes:
Bulk Synthesis: Large quantities of 4,7-dichloroquinoline and 4-amino-1-methylbutylamine are reacted under controlled conditions.
Purification: The crude product is purified using crystallization or chromatography techniques.
Chiral Resolution: Advanced chiral resolution techniques, such as chiral chromatography or enzymatic resolution, are employed to isolate the ®-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine forms.
Substitution Products: Modified quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Systemic Lupus Erythematosus (SLE)
HCQ is widely used in the management of SLE due to its ability to reduce disease flares and improve overall prognosis. Clinical studies have shown that long-term HCQ use can lead to:
- Reduced Disease Activity : Patients exhibit lower disease activity scores.
- Improved Survival Rates : Studies indicate a significant reduction in mortality among SLE patients treated with HCQ .
Rheumatoid Arthritis (RA)
In RA, HCQ acts as a disease-modifying antirheumatic drug (DMARD). Its benefits include:
- Reduction in Joint Symptoms : Patients report decreased pain and swelling.
- Lower Incidence of Adverse Effects : Compared to other DMARDs, HCQ has a favorable safety profile .
Malaria Treatment
HCQ is effective against uncomplicated malaria caused by various Plasmodium species. Its efficacy is attributed to its ability to interfere with the parasite's growth within red blood cells .
COVID-19 Research
The potential role of HCQ in treating COVID-19 has been extensively studied, although results have been mixed:
- In Vitro Studies : HCQ demonstrated antiviral activity against SARS-CoV-2 in laboratory settings, inhibiting viral replication .
- Clinical Trials : Some trials reported no significant benefit in clinical outcomes for COVID-19 patients treated with HCQ compared to control groups .
Efficacy of Hydroxychloroquine in Autoimmune Diseases
Condition | Outcome | Reference |
---|---|---|
Systemic Lupus Erythematosus | Reduced disease activity scores | |
Rheumatoid Arthritis | Decreased joint symptoms |
Hydroxychloroquine in COVID-19 Trials
Study Type | Sample Size | Treatment Regimen | Outcome | Reference |
---|---|---|---|---|
Observational Study | 504 | HCQ with/without azithromycin | No survival benefit observed | |
Randomized Control Trial | 120 | HCQ treatment | Viral clearance noted |
Case Study 1: Hydroxychloroquine in SLE Management
A cohort study involving SLE patients showed that those on long-term HCQ therapy had significantly fewer disease flares compared to those not receiving the drug, supporting its role as a cornerstone treatment for SLE.
Case Study 2: Hydroxychloroquine for COVID-19
In a clinical trial assessing the efficacy of HCQ for hospitalized COVID-19 patients, researchers found that while some patients experienced reduced viral loads, overall clinical outcomes did not significantly differ from those receiving standard care without HCQ .
Wirkmechanismus
®-Hydroxychloroquine exerts its effects through several mechanisms:
Inhibition of Autophagy: The compound inhibits the fusion of autophagosomes with lysosomes, disrupting the autophagic process.
Modulation of Immune Response: It interferes with antigen presentation and reduces the production of pro-inflammatory cytokines.
Inhibition of Viral Replication: The compound increases the pH of endosomes and lysosomes, inhibiting the replication of certain viruses.
Molecular Targets and Pathways:
Toll-like Receptors: Inhibits the activation of toll-like receptors, reducing the immune response.
Lysosomal Enzymes: Inhibits lysosomal enzymes, affecting cellular processes.
Cytokine Production: Reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Vergleich Mit ähnlichen Verbindungen
®-Hydroxychloroquine is compared with other similar compounds such as:
Chloroquine: Both compounds have similar structures and mechanisms of action, but ®-Hydroxychloroquine has a better safety profile and fewer side effects.
Quinine: Another antimalarial compound with a different mechanism of action, primarily affecting the heme detoxification pathway in Plasmodium parasites.
Mefloquine: A structurally related compound with a different therapeutic profile and side effect spectrum.
Uniqueness: ®-Hydroxychloroquine is unique due to its chiral nature, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate the immune response and inhibit viral replication makes it a versatile therapeutic agent.
Biologische Aktivität
(R)-Hydroxychloroquine (HCQ) is a derivative of chloroquine, primarily recognized for its antimalarial properties, but it has also gained attention for its potential antiviral and immunomodulatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various diseases, and relevant case studies.
The biological activity of hydroxychloroquine is attributed to several mechanisms:
- Alkalinization of Lysosomes and Endosomes : HCQ increases the pH within lysosomes and endosomes, which can inhibit viral replication by preventing the fusion of the virus with host cell membranes .
- Immunomodulation : HCQ has been shown to reduce inflammatory cytokines, making it beneficial in autoimmune diseases such as systemic lupus erythematosus (SLE) .
- Inhibition of Viral Glycosylation : By affecting glycosylation processes, HCQ may interfere with the life cycle of certain viruses, including SARS-CoV-2 .
- Downregulation of CXCR4 Expression : This action can alter immune responses and potentially reduce viral load in infected individuals .
Antiviral Activity
HCQ has been evaluated for its antiviral properties, particularly during the COVID-19 pandemic. Various studies have reported mixed results regarding its effectiveness against SARS-CoV-2:
- In Vitro Studies : HCQ demonstrated efficacy in inhibiting SARS-CoV-2 in Vero E6 cells with an EC50 ranging from 0.7 to 4 μM .
- Clinical Trials : A systematic review indicated that HCQ did not significantly reduce mortality or the need for mechanical ventilation compared to placebo in COVID-19 patients .
Autoimmune Diseases
HCQ remains a cornerstone treatment for SLE and rheumatoid arthritis due to its immunomodulatory effects:
- A cohort study involving SLE patients showed that long-term HCQ use was associated with a lower incidence of disease flares and reduced levels of inflammatory markers such as IL-6 .
- Retinal toxicity has been a concern with long-term use; however, monitoring can mitigate risks .
COVID-19 Treatment Outcomes
A retrospective cohort study involving U.S. veterans hospitalized with COVID-19 found that treatment with HCQ was associated with a lower mortality rate compared to usual care (18.8% vs. 45.8%) among critically ill patients . However, this finding contrasts with other studies showing no significant benefit .
Study | Population | Treatment | Mortality Rate | Findings |
---|---|---|---|---|
Yu et al., 2020 | Critically ill patients | HCQ | 18.8% | Significantly lower than usual care |
Esper et al., 2020 | Outpatients | HCQ + AZ | 1.9% hospitalization rate | Lower rates if treated early |
Xue et al., 2020 | Hospitalized patients | HCQ | Not reported | Faster recovery when treated early |
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160180 | |
Record name | Hydroxychloroquine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-23-9 | |
Record name | (R)-Hydroxychloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxychloroquine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxychloroquine, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCHLOROQUINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the enantioselective disposition of hydroxychloroquine manifest in patients with rheumatoid arthritis?
A1: Research indicates that (R)-hydroxychloroquine exhibits higher blood concentrations compared to its (S)-enantiomer in patients with rheumatoid arthritis after administration of the racemic mixture. [, ] This difference is attributed to enantioselective metabolism and renal clearance, rather than stereoselectivity in absorption and distribution. [] Studies show a two to three-fold variability in enantiomeric ratios between individuals. [] While both enantiomers show higher blood concentrations in patients with less active disease, further research is needed to determine the specific concentration-effect relationship of each enantiomer. []
Q2: Is there evidence of stereoselective interaction with drug targets between this compound and (S)-hydroxychloroquine?
A2: While definitive conclusions require further investigation, preliminary research suggests potential stereoselective affinity of the (S)-enantiomer of a chloroquine analog, (S)-chlorochloroquine, for the PGF2α receptor in the mouse ileum. [, ] This observation highlights the possibility of targeted molecular manipulation to enhance the selectivity of biological activity in future drug design.
Q3: How do the pharmacokinetic properties of this compound and (S)-hydroxychloroquine differ?
A3: Studies reveal that this compound consistently exhibits higher blood concentrations compared to (S)-hydroxychloroquine after both oral and intravenous administration of the racemate. [] While both enantiomers demonstrate similar absorption rates and fractions absorbed, suggesting no enantioselectivity in absorption, their elimination pathways differ. [] Specifically, (S)-hydroxychloroquine displays a significantly higher renal clearance rate from the blood than this compound, contributing to its faster elimination and lower overall exposure. []
Q4: Are there differences in how (R)-chloroquine and (S)-chloroquine, as well as this compound and (S)-hydroxychloroquine, interact with the angiotensin-converting enzyme 2 (ACE2) receptor?
A4: Research employing high-expression ACE2 cell membrane chromatography reveals distinct binding affinities of chloroquine and hydroxychloroquine enantiomers to the ACE2 receptor. [] Notably, (R)-chloroquine demonstrates superior binding compared to (S)-chloroquine and the racemate. Conversely, (S)-hydroxychloroquine exhibits higher affinity for the ACE2 receptor than this compound and the racemate. [] These findings suggest the potential for enantiomer-specific interactions with the ACE2 receptor, warranting further investigation into their implications for therapeutic efficacy and potential side effects.
Q5: What analytical methods are employed for the separation and quantification of hydroxychloroquine enantiomers?
A5: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases, particularly amylose tris (3,5-dimethyl phenyl carbamate)-based columns, has proven effective in separating and quantifying hydroxychloroquine enantiomers. [] This method, coupled with molecular docking simulations predicting the elution order based on binding interactions, offers a robust approach for studying the pharmacokinetics and pharmacodynamics of individual enantiomers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.